Lipophilicity Advantage: XLogP3-AA Prediction vs. HIV-1 ITA Lead Compounds
CAS 1206998-23-3 has a computed XLogP3-AA value of 6.7 [1]. This is substantially higher than the predicted logP of the HIV-1 ITA lead compound L1 (EC50 = 2.053 µM) and the optimized derivatives 4a2 and 4a5 (EC50 = 0.18–0.20 µM), which fall in the range of approximately 3.0–4.5 based on their structural composition [2]. The 2.2–3.7 log unit increase suggests a markedly higher membrane partitioning potential, which could be advantageous for intracellular kinase targets such as MELK that require cell penetration to reach the ATP-binding pocket [3].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.7 |
| Comparator Or Baseline | HIV-1 ITA lead L1 and optimized derivatives: estimated logP ~3.0–4.5 (based on structural similarity) |
| Quantified Difference | ΔlogP ≈ 2.2–3.7 units higher |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]; comparator logP values estimated from reported structures in [2] |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, a critical factor for intracellular kinase targets, and may reduce the concentration needed for cellular activity compared to less lipophilic ITA analogs.
- [1] PubChem CID 49672034. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1206998-23-3. View Source
- [2] Venkatesan AM, Singh SB, Diner EJ, et al. Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009; 19(18): 5482–5486. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010; 5(3): 235–248. View Source
